molecular formula C11H14N2 B1265411 2-Butyl-1H-benzimidazole CAS No. 5851-44-5

2-Butyl-1H-benzimidazole

Cat. No. B1265411
CAS RN: 5851-44-5
M. Wt: 174.24 g/mol
InChI Key: HITWHALOZBMLHY-UHFFFAOYSA-N
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Patent
US05177074

Procedure details

To a solution of o-phenylenediamine (0.171 g, 1.58 mmol) in absolute ethanol (8 ml), ethyl valerylimidate (0.313 g, 1.9 mmol) was added, and the mixture was refluxed overnight. The reaction was cooled to room temperature and concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated NaHCO3. The organic phase was separated and the aqueous layer was extracted with ethyl acetate (3×20 ml). The organic layers were combined and washed with brine, dried (MgSO4), and then concentrated in vacuo. The crude product, thus obtained, was purified by medium pressure liquid chromatography (MPLC) on silica-gel using ethyl acetate-hexane (1:1) to give cream colored crystalline solid (0.19 g, 69%). NMR (CDCl3): δ0.92 (t, J=7 Hz, 3H), 1.42(m, 2H), 1.86(m, 2H), 2.95(t, J=7Hz, 2H), 7.22(m, 2H), 7.58(m, 2H); FAB-MS: m/e 174 (M+H).
Quantity
0.171 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl valerylimidate
Quantity
0.313 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7]>C(O)C>[CH2:2]([C:3]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:1][CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
0.171 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
ethyl valerylimidate
Quantity
0.313 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product, thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by medium pressure liquid chromatography (MPLC) on silica-gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 138%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.